Ac-Arg-OHhydrochloride

Description

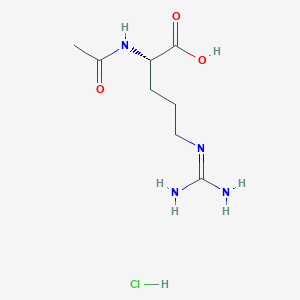

Ac-Arg-OH hydrochloride (N-Acetyl-L-arginine hydrochloride) is a chemically modified derivative of the amino acid L-arginine. It consists of an acetyl group attached to the α-amino group of arginine, with the hydrochloride salt formed at the remaining basic sites (e.g., the guanidino group). The compound is widely used in peptide synthesis as a protected arginine derivative, preventing unwanted side reactions during coupling steps while enhancing solubility in organic solvents due to the hydrochloride salt .

Properties

Molecular Formula |

C8H17ClN4O3 |

|---|---|

Molecular Weight |

252.70 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H16N4O3.ClH/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H/t6-;/m0./s1 |

InChI Key |

NOVYCIMQSJCBJM-RGMNGODLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-arginine hydrochloride typically involves the acetylation of L-arginine. One common method is the reaction of L-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

In industrial settings, the production of Acetyl-L-arginine hydrochloride can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Acetyl-L-arginine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular metabolism and as a precursor for the biosynthesis of nitric oxide, a critical signaling molecule.

Medicine: Research explores its potential therapeutic effects, including its use in treating cardiovascular diseases and enhancing wound healing.

Industry: It is used in the formulation of pharmaceuticals and as an additive in certain industrial processes

Mechanism of Action

The mechanism of action of Acetyl-L-arginine hydrochloride involves its conversion to L-arginine in the body. L-arginine is a precursor for the synthesis of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. The acetylation of L-arginine may enhance its stability and bioavailability, thereby improving its efficacy in therapeutic applications .

Comparison with Similar Compounds

Key Characteristics :

- Empirical Formula : C₈H₁₇N₄O₃ · HCl

- Molecular Weight : ~253.7 g/mol (calculated from L-arginine’s base molecular weight [174.2 g/mol] + acetyl group [43.02 g/mol] + HCl [36.46 g/mol]).

- Structural Features: Acetylation at the α-amino group, free carboxylic acid, and protonated guanidino group as HCl salt.

Comparison with Similar Compounds

A comparative analysis of Ac-Arg-OH hydrochloride with structurally or functionally related hydrochlorides is provided below:

Structural and Functional Differences

Acetylation vs. Free Amino Groups: Ac-Arg-OH hydrochloride’s acetyl group blocks the α-amino group, making it inert during peptide bond formation. In contrast, L-arginine hydrochloride retains a reactive α-amino group, limiting its utility in solid-phase synthesis . The HCl salt in both compounds enhances water solubility, but Ac-Arg-OH’s acetylation increases lipophilicity compared to L-arginine hydrochloride.

Isotopic Labeling :

- Ritalinic acid-d10 hydrochloride incorporates deuterium atoms, enabling precise tracking in mass spectrometry-based assays. Ac-Arg-OH hydrochloride lacks isotopic labeling, restricting its use to synthetic rather than analytical applications .

Pharmaceutical Impurities: Anagrelide Related Compound A Hydrochloride serves as a regulated impurity in drug manufacturing. Unlike Ac-Arg-OH hydrochloride, it contains a dichlorobenzylamino group and ethyl ester, reflecting its role as a synthetic intermediate byproduct .

Analytical Methods and Stability

- HPLC Analysis : Methods validated for hydrochloride salts (e.g., repeatability ±2% RSD for dosulepin hydrochloride ) are applicable to Ac-Arg-OH hydrochloride purity testing.

- Stability: Hydrochloride salts generally exhibit high thermal stability.

Conclusion Ac-Arg-OH hydrochloride’s unique acetylation and salt form distinguish it from related hydrochlorides in both structure and application. While it shares solubility advantages with other hydrochloride salts, its role in peptide synthesis is unparalleled. Further studies on its stability and reactivity under varying conditions would enhance its utility in industrial workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.